5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Overview

Description

5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an anthranilic acid derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline derivatives.

Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.

Substitution: Various substitution reactions can occur, particularly at the amino group or the methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of quinazolinone derivatives, including 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one, as inhibitors of various cancer cell lines. For instance, a series of synthesized compounds demonstrated significant anti-proliferative activity against HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines. Compounds such as CA1-e and CA1-g exhibited IC50 values of 22.76 μM and 22.94 μM against A2780 cells, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| CA1-e | A2780 | 22.76 |

| CA1-g | A2780 | 22.94 |

| CA1-e | HepG-2 | 37.59 |

| CA1-g | HepG-2 | 45.41 |

NHE-1 Inhibition

The compound has also been identified as a novel inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a crucial role in cardiovascular and ocular diseases. The inhibition of NHE-1 can lead to cardioprotective effects by preventing intracellular calcium mobilization and reducing ischemia-reperfusion injury. Compounds derived from quinazolinone structures showed promising results in reducing intraocular pressure and preventing platelet aggregation, making them candidates for treating conditions such as glaucoma and cardiovascular diseases .

Anti-inflammatory Effects

In addition to its anticancer and NHE-1 inhibitory properties, this compound has demonstrated anti-inflammatory effects. It was found to inhibit lipopolysaccharide (LPS)-induced macrophage activation and IL-6 secretion in micromolar ranges, suggesting its potential use in managing inflammatory disorders .

Synthetic Approaches

The synthesis of this compound has been achieved through various methodologies, including solid-phase synthesis techniques that allow for the rapid generation of diverse derivatives. This approach is advantageous for developing libraries of compounds with optimized pharmacological properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of quinazolinone derivatives. Studies have shown that modifications at specific positions on the quinazolinone ring can significantly influence biological activity. For example, substituents at the R3 position can alter the potency against cancer cell lines .

Case Study: Anticancer Activity

In a recent study evaluating a series of quinazolinone derivatives, it was found that certain modifications led to enhanced cytotoxicity against ovarian cancer cells while maintaining low toxicity toward normal cells. This highlights the importance of structural optimization in drug design.

Case Study: NHE-1 Inhibition

Another investigation focused on the NHE-1 inhibitory properties of modified quinazolinones revealed that compounds with specific acyl groups exhibited superior efficacy compared to traditional NHE-1 inhibitors like amiloride . These findings suggest that further exploration into the pharmacophore could yield novel therapeutic agents for cardiovascular protection.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Quinazoline: A parent compound with a similar structure.

Dihydroquinazoline: A reduced form of quinazoline.

Aminoquinazoline: Compounds with an amino group attached to the quinazoline ring.

Uniqueness

5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinazoline derivatives.

Biological Activity

5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

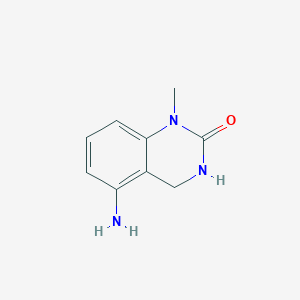

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its structure can be represented as follows:

This structure is essential for its biological activity, influencing how it interacts with biological targets.

Pharmacological Activities

1. Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline, including this compound, exhibit promising antimicrobial properties. For instance, studies have shown activity against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

2. Anticancer Properties

Several studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HepG-2 and A2780. The IC50 values indicate significant growth inhibition, suggesting a mechanism that may involve apoptosis induction .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA1-e | A2780 | 22.76 |

| CA1-g | A2780 | 22.94 |

| CA1-e | HepG-2 | 37.59 |

3. Anti-inflammatory Effects

Inhibition of pro-inflammatory mediators has been observed with quinazoline derivatives. Specifically, the compound may reduce the production of cytokines such as IL-6 and TNF-α in activated macrophages . This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, it acts on NHE-1 (Na+/H+ exchanger), which is implicated in cellular pH regulation and inflammation .

2. Molecular Interactions

Molecular docking studies have revealed that quinazoline derivatives can bind effectively to target proteins involved in disease processes. For example, binding affinities to enzymes like Pyridoxal Kinase and Trypanothione Reductase have been confirmed through in silico studies .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of various quinazoline derivatives on cancer cell lines. The results indicated that specific modifications at the molecular level significantly enhanced cytotoxicity against A2780 cells, showcasing the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Anti-inflammatory Potential

In another study focusing on inflammation models, the administration of this compound led to a marked reduction in inflammatory markers in vitro and in vivo, supporting its potential use in treating chronic inflammatory conditions .

Properties

IUPAC Name |

5-amino-1-methyl-3,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNHPBKQJQMOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2CNC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725608 | |

| Record name | 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042973-83-0 | |

| Record name | 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.